molecular formula C24H36ClNO4 B057398 Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate CAS No. 122186-95-2

Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate

Cat. No. B057398
M. Wt: 438 g/mol
InChI Key: FMMDYFHBIZWHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate, commonly known as NAC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAC is a derivative of hydrocinnamic acid and has been synthesized through a series of chemical reactions. It has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of NAC is not fully understood, but it is believed to act through several pathways. NAC has been found to activate the p53 pathway, leading to apoptosis in cancer cells. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, NAC has been found to modulate the activity of several enzymes involved in oxidative stress, leading to neuroprotection.

Biochemical And Physiological Effects

NAC has several biochemical and physiological effects that make it a promising candidate for further research. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and have neuroprotective effects. Additionally, NAC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to modulate the activity of several enzymes involved in oxidative stress, leading to a reduction in oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of NAC is its high purity and yield, making it an ideal compound for laboratory experiments. Additionally, NAC has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of NAC is its cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of NAC is not fully understood, which may limit its use in some research applications.

Future Directions

Several future directions for the research on NAC can be explored. One possible direction is to investigate the potential of NAC as a therapeutic agent for cancer treatment. Another direction is to explore the neuroprotective effects of NAC in models of neurodegenerative diseases. Additionally, the anti-inflammatory effects of NAC can be further investigated in models of inflammation. Finally, the mechanism of action of NAC can be further elucidated to understand its full potential as a therapeutic agent.

Synthesis Methods

The synthesis of NAC involves a multi-step process that includes the reaction of nonylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with N-acetyl-L-leucine and hydrocinnamic acid. The final product is obtained through purification and crystallization. The synthesis of NAC has been optimized to obtain high yields and purity.

Scientific Research Applications

NAC has shown potential in several scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that NAC can induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to have neuroprotective effects in models of Parkinson's and Alzheimer's disease. Additionally, NAC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

122186-95-2

Product Name

Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate

Molecular Formula

C24H36ClNO4

Molecular Weight

438 g/mol

IUPAC Name

nonyl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate

InChI

InChI=1S/C24H36ClNO4/c1-3-4-5-6-7-8-9-17-30-24(29)15-12-20-18-21(25)13-14-22(20)23(28)11-10-16-26-19(2)27/h13-14,18H,3-12,15-17H2,1-2H3,(H,26,27)

InChI Key

FMMDYFHBIZWHQF-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C

Canonical SMILES

CCCCCCCCCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C

Other CAS RN

122186-95-2

synonyms

Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate

Origin of Product

United States

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